BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Single-Celi
RNA Sequencing to Analyze Revumenib
Response Heterogeneity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Revumenib

Cat. No.: B2430401

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revumenib, a potent, selective, oral small-molecule inhibitor of the menin-KMT2A interaction,
has shown significant promise in the treatment of relapsed or refractory (R/R) acute leukemias,
particularly those with KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1)
mutations.[1][2] These genetic alterations drive leukemogenesis through the aberrant
upregulation of genes such as HOXA9 and MEIS1, leading to a block in hematopoietic
differentiation.[3][4] Revumenib disrupts the crucial interaction between menin and the KMT2A
protein, thereby downregulating the expression of these oncogenic targets and inducing
differentiation of leukemic blasts.[1][4]

Despite promising clinical responses, including complete remissions, the heterogeneity of
patient response and the emergence of resistance present significant challenges.[5][6] Single-
cell RNA sequencing (scRNA-seq) has emerged as a powerful tool to dissect this heterogeneity
at an unprecedented resolution. By profiling the transcriptomes of individual cells, sScRNA-seq
can identify distinct leukemia cell subpopulations, characterize their responses to revumenib,
and elucidate mechanisms of both sensitivity and resistance.[7][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing
scRNA-seq to analyze the heterogeneity of revumenib response in acute leukemia.
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Mechanism of Action and Signaling Pathway

Revumenib targets the protein-protein interaction between menin and KMT2A (also known as
MLL). In leukemias with KMT2A rearrangements or NPM1 mutations, this interaction is critical
for the recruitment of the KMT2A complex to chromatin, leading to the expression of
leukemogenic genes, including the HOXA gene cluster and its cofactor MEIS1.[3][9] By binding
to menin, revumenib prevents its association with KMT2A, leading to the downregulation of
HOXA9 and MEIS1 expression.[4] This relieves the differentiation block, promoting the
maturation of leukemic cells.[1]

Revumenib Mechanism of Action in KMT2A-rearranged Leukemia
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Revumenib's disruption of the Menin-KMT2A interaction.

Quantitative Data Summary
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The following tables summarize key quantitative data related to revumenib's clinical efficacy

from the AUGMENT-101 trial and expected outcomes from scRNA-seq analysis.

Table 1: Clinical Response to Revumenib in Relapsed/Refractory Acute Leukemia

(AUGMENT-101 Trial)

Patient Population Endpoint Response Rate Reference
Complete Remission
(CR) + CR with partial

KMT2A-rearranged ] 23.1% [10]
hematologic recovery
(CRh)

NPM1-mutant CR + CRh 23.1% [10]

KMT2A-rearranged

Overall Response
Rate (ORR)

47%

Table 2: Expected Differentially Expressed Genes in Leukemia Cells Following Revumenib

Treatment (from scRNA-seq)
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Gene Expected Change Function Reference
Transcription factor,

HOXA9 Downregulated key leukemogenic [3114]
driver
HOXA9 cofactor, key

MEIS1 Downregulated o [3114]
leukemogenic driver

PBX3 Downregulated HOXA9 cofactor [3]
Receptor tyrosine

FLT3 Downregulated kinase, cell [3]

proliferation

CD11b (ITGAM)

Myeloid differentiation
Upregulated [11]
marker

Myeloid differentiation

CDh14 Upregulated [11]
marker

MCL1 Upregulated Anti-apoptotic protein [12]

BCL2L1 (BCL-xL) Upregulated Anti-apoptotic protein [12]

Table 3: Anticipated Shifts in Cell Populations Post-Revumenib Treatment (from scRNA-seq)

Expected Change

Cell Population . . Markers Reference
in Proportion
Immature AML Blasts Decrease CD34+, c-Kit+ [12]
) Increase then CD68+, CD11b-,
Intermediate Blasts [12]
Decrease CD14-

Differentiated

Monocytic Cells

CD68+, CD11b+,
Increase [12]
CD14+

Experimental Protocols
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Protocol 1: Preparation of Primary Leukemia Cells for
sCRNA-seq

This protocol outlines the steps for processing bone marrow aspirates or peripheral blood from
patients treated with revumenib to obtain a single-cell suspension suitable for 10x Genomics
Chromium scRNA-seq.

Materials:

+ Bone marrow aspirate or peripheral blood in EDTA tubes
e Ficoll-Paque PLUS

o Phosphate-Buffered Saline (PBS)

e Bovine Serum Albumin (BSA)

e Trypan Blue solution

o Countess Il Automated Cell Counter (or hemocytometer)
Procedure:

o Sample Collection: Collect bone marrow aspirate or peripheral blood in EDTA tubes. Process
samples within 2 hours of collection.

e Mononuclear Cell Isolation:
o Dilute the blood or bone marrow sample 1:1 with PBS.

o Carefully layer the diluted sample onto an equal volume of Ficoll-Paque PLUS in a conical
tube.

o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll
interface undisturbed.
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o Collect the mononuclear cell layer and transfer to a new conical tube.
e Washing:

o Add 3 volumes of PBS to the collected mononuclear cells and centrifuge at 300 x g for 10
minutes at 4°C.

o Discard the supernatant and resuspend the cell pellet in 1 mL of PBS with 0.04% BSA.
e Cell Counting and Viability Assessment:
o Take a small aliquot of the cell suspension and mix with Trypan Blue.

o Count the cells and assess viability using an automated cell counter or a hemocytometer.
A viability of >90% is recommended.

e Final Resuspension:
o Centrifuge the remaining cells at 300 x g for 5 minutes at 4°C.

o Discard the supernatant and resuspend the cell pellet in PBS with 0.04% BSA to a final
concentration of 1 x 1076 cells/mL.

o Keep the cells on ice until ready to proceed with the 10x Genomics workflow.

Protocol 2: 10x Genomics Chromium Single-Cell 3' RNA
Sequencing

This protocol provides a high-level overview of the 10x Genomics Chromium Single Cell 3' v3.1
workflow. Refer to the manufacturer's user guide for detailed step-by-step instructions.

Workflow Diagram:
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10x Genomics scRNA-seq Workflow
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High-level overview of the 10x Genomics workflow.
Key Steps:

« GEM Generation: Load the single-cell suspension, reverse transcription reagents, and
barcoded gel beads onto a Chromium chip. The chip is then placed in the Chromium
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Controller to generate Gel Beads-in-emulsion (GEMs), where individual cells are isolated
with barcoded beads.

e Reverse Transcription and cDNA Amplification: Within each GEM, the cell is lysed, and
reverse transcription occurs, generating barcoded cDNA from the captured mRNA. After
breaking the emulsion, the barcoded cDNA is amplified via PCR.

o Library Construction: The amplified cDNA is fragmented, and sequencing adaptors are
ligated to generate a final sequencing library.

e Sequencing: Sequence the prepared libraries on a compatible lllumina sequencer.

o Data Analysis: Process the raw sequencing data using Cell Ranger software to align reads,
generate feature-barcode matrices, and perform clustering and gene expression analysis.

Protocol 3: scRNA-seq Data Analysis Workflow

Logical Relationship Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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